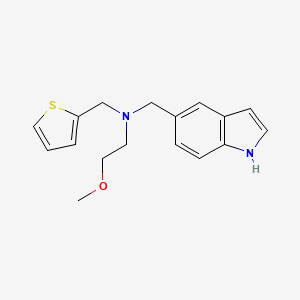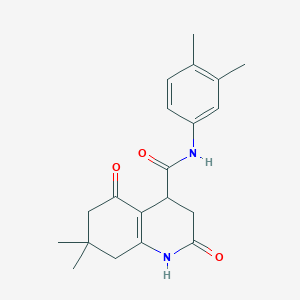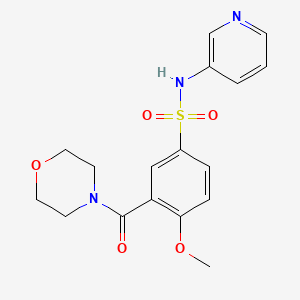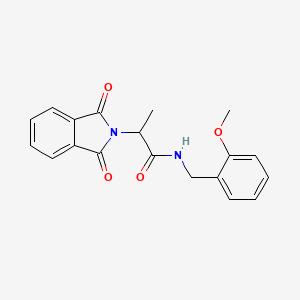
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine
Vue d'ensemble
Description
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine, also known as ITM, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. ITM is a derivative of tryptamine and is structurally similar to other psychoactive compounds such as psilocybin and DMT. However, unlike these substances, ITM is not known to have any psychoactive effects. Instead, it has been studied for its potential use in a variety of scientific applications.
Mécanisme D'action
The exact mechanism of action of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine is not yet fully understood. However, it is thought to work by binding to specific receptors in cells and tissues, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro, including the inhibition of cell growth and the induction of apoptosis (programmed cell death) in certain cancer cells. It has also been shown to modulate the activity of certain enzymes and transcription factors, which can have downstream effects on cellular processes such as DNA replication and protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine for lab experiments is its relative ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one limitation of this compound is that it is not yet well-characterized in vivo, and more research is needed to fully understand its potential effects in living organisms.
Orientations Futures
There are a number of potential future directions for research on (1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine. One area of interest is the development of new synthetic methods for the production of this compound and related compounds. Another area of interest is the further characterization of this compound's mechanism of action and its potential use as a therapeutic agent for the treatment of various diseases. Additionally, more research is needed to understand the potential risks and benefits of this compound in vivo, as well as its potential interactions with other compounds and medications.
Applications De Recherche Scientifique
(1H-indol-5-ylmethyl)(2-methoxyethyl)(2-thienylmethyl)amine has been studied for its potential use in a variety of scientific applications, including as a fluorescent probe for imaging cells and tissues, as a precursor for the synthesis of other compounds, and as a potential therapeutic agent for the treatment of various diseases. In particular, this compound has shown promise in the field of cancer research, where it has been shown to inhibit the growth of certain cancer cells in vitro.
Propriétés
IUPAC Name |
N-(1H-indol-5-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-20-9-8-19(13-16-3-2-10-21-16)12-14-4-5-17-15(11-14)6-7-18-17/h2-7,10-11,18H,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOQAAYBYYRIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC2=C(C=C1)NC=C2)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-ethyl-1-piperazinyl)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4424098.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4424099.png)


![4-isopropoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B4424113.png)



![1-[(5-methyl-2-thienyl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B4424161.png)
![1-[2-(4-fluorophenyl)ethyl]-N-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4424174.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B4424192.png)
